REACTION_CXSMILES
|
C(C[C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])(O)=O.C[N:17](C)[CH:18]=[O:19]>N>[NH2:17][C:18]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[O:19]
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Name
|
3-carboxymethylcinnamic acid
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Quantity
|
427 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C=C(C=CC(=O)O)C=CC1
|
Name
|
|
Quantity
|
4.25 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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ADDITION
|
Details
|
treated with ice (8 kg) and concentrated hydrochloric acid (1 l)
|
Type
|
CUSTOM
|
Details
|
The precipitated title product
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC(=O)C=1C=C(C=CC(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |